Methyl 3-(bromomethyl)picolinate
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Overview
Description
Methyl 3-(bromomethyl)picolinate is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, where a bromomethyl group is attached to the third position of the pyridine ring. This compound is known for its utility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(bromomethyl)picolinate can be synthesized through the bromination of methyl 3-methylpicolinate. One common method involves the use of N-Bromosuccinimide (NBS) and 2,2’-azobis(isobutyronitrile) (AIBN) as reagents in tetrachloromethane under an inert atmosphere at 90°C for 16 hours. The reaction mixture is then filtered and purified by column chromatography to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of NBS and AIBN in a controlled environment ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(bromomethyl)picolinate primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield a corresponding aminomethyl derivative.
Scientific Research Applications
Methyl 3-(bromomethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)picolinate involves its ability to act as an electrophile in substitution reactions. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
- Methyl 3-(bromomethyl)benzoate
- Methyl 3-(bromomethyl)-4-chlorobenzoate
- Methyl 3-(bromomethyl)-2-methoxybenzoate
Comparison: Methyl 3-(bromomethyl)picolinate is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzoate derivatives. This difference in structure can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of heterocyclic compounds.
Properties
IUPAC Name |
methyl 3-(bromomethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIDZOQTBRDJRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648706 |
Source
|
Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116986-09-5 |
Source
|
Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116986-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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